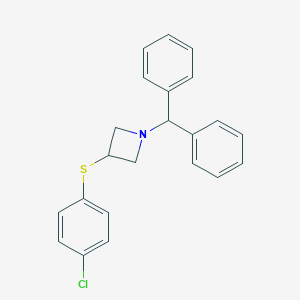

1-Benzhydryl-3-(4-chloro-phenylthio)-azetidine

Descripción general

Descripción

1-Benzhydryl-3-(4-chloro-phenylthio)-azetidine is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their diverse chemical properties and potential applications in various fields. The compound features a benzhydryl group, a 4-chloro-phenylthio group, and an azetidine ring, making it a unique structure with potential for various chemical reactions and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzhydryl-3-(4-chloro-phenylthio)-azetidine typically involves the following steps:

-

Formation of the Azetidine Ring: : The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. One common method involves the reaction of a suitable amine with an epoxide or a halide under basic conditions to form the azetidine ring.

-

Introduction of the Benzhydryl Group: : The benzhydryl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the azetidine ring with a benzhydryl halide in the presence of a base to form the desired product.

-

Introduction of the 4-Chloro-Phenylthio Group: : The 4-chloro-phenylthio group can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of the azetidine ring with a 4-chloro-phenylthio halide in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.

Análisis De Reacciones Químicas

Types of Reactions

1-Benzhydryl-3-(4-chloro-phenylthio)-azetidine can undergo various chemical reactions, including:

-

Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

-

Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

-

Substitution: : The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced derivatives with specific functional groups reduced.

Substitution: Formation of substituted derivatives with nucleophiles replacing specific groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-Benzhydryl-3-(4-chloro-phenylthio)-azetidine is primarily studied for its potential therapeutic applications. The compound's structure suggests it may interact with various biological targets, making it a candidate for drug development.

- Anticancer Activity : Preliminary studies indicate that derivatives of azetidine compounds can exhibit cytotoxic effects against cancer cell lines. Research into this compound could explore its efficacy in inhibiting tumor growth or inducing apoptosis in malignant cells.

- Antimicrobial Properties : The presence of the thioether group may contribute to antimicrobial activity. Investigations into its effectiveness against bacterial strains could be beneficial for developing new antibiotics.

Neuroscience

The azetidine ring structure is often associated with neuroactive compounds. Research into this compound could focus on:

- Cognitive Enhancers : The compound might possess properties that enhance cognitive function or memory, making it a candidate for studying neurodegenerative diseases such as Alzheimer’s.

- Pain Management : Investigating its analgesic properties could lead to new treatments for chronic pain conditions.

Synthetic Chemistry

In synthetic organic chemistry, this compound serves as an important intermediate:

- Building Block for Complex Molecules : Its unique structural features allow it to be used as a precursor in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

Data Table: Summary of Applications

| Application Area | Potential Uses | Research Focus |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Cytotoxicity studies |

| Antimicrobial agents | Efficacy against bacterial strains | |

| Neuroscience | Cognitive enhancers | Neurodegenerative disease treatment |

| Pain management | Analgesic properties | |

| Synthetic Chemistry | Building block for complex molecules | Synthesis of pharmaceuticals |

Mecanismo De Acción

The mechanism of action of 1-Benzhydryl-3-(4-chloro-phenylthio)-azetidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

-

Binding to Receptors: : The compound may bind to specific receptors in biological systems, modulating their activity and leading to various physiological effects.

-

Inhibition of Enzymes: : The compound may inhibit specific enzymes, affecting metabolic pathways and leading to changes in cellular processes.

-

Modulation of Signaling Pathways: : The compound may modulate signaling pathways, affecting cellular communication and leading to various biological effects.

Comparación Con Compuestos Similares

1-Benzhydryl-3-(4-chloro-phenylthio)-azetidine can be compared with other similar compounds, such as:

-

1-Benzhydryl-3-bromoazetidine: : This compound features a bromo group instead of the 4-chloro-phenylthio group. It may have different chemical reactivity and biological properties.

-

1-Benzhydryl-3-methanesulfonatoazetidine: : This compound features a methanesulfonate group instead of the 4-chloro-phenylthio group. It may have different chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Actividad Biológica

1-Benzhydryl-3-(4-chloro-phenylthio)-azetidine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound is characterized by the presence of an azetidine ring substituted with a benzhydryl group and a 4-chlorophenylthio moiety. Its chemical formula is with a CAS number of 132924-59-5. The presence of the thioether group is significant as it influences the compound's reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activity, particularly against resistant strains of bacteria. For instance, studies on arylthioether β-lactams have shown efficacy against Mycobacterium tuberculosis and Moraxella catarrhalis, indicating that modifications in the thioether group can enhance antimicrobial properties .

Table 1: Antimicrobial Activity Comparison

| Compound | MIC (μg/ml) against Mtb | MIC (μg/ml) against M. cat |

|---|---|---|

| This compound | TBD | TBD |

| Arylthio β-lactam 30 | 6.25 | 12.5 |

| Arylthio β-lactam 42 | 3.13 | 6.25 |

Note: TBD indicates that specific data for this compound was not available in the reviewed literature.

Structure-Activity Relationship (SAR)

The SAR studies have revealed that the positioning and type of substituents on the azetidine ring significantly influence biological activity. For example, the introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) at specific positions can either enhance or diminish antimicrobial effectiveness. Compounds lacking sulfonate groups at the nitrogen position were found to retain or improve their activity compared to those with such modifications .

Case Studies

A notable case study involved synthesizing various derivatives of azetidine-based compounds to evaluate their antimicrobial properties. Researchers synthesized a series of thioether-substituted β-lactams, including those with modifications at the C4 position, which were tested against resistant bacterial strains. The findings demonstrated that certain structural modifications led to a significant increase in potency against Mtb and M. catarrhalis, highlighting the importance of targeted structural design in developing effective antimicrobials .

Pharmacokinetics and Safety Profile

While specific pharmacokinetic data for this compound is limited, related compounds have been evaluated for their metabolic stability and bioavailability. Studies indicate that compounds with similar structures may exhibit variable absorption rates and metabolic pathways, influenced by their chemical properties and substituents . Further research is necessary to fully understand the pharmacokinetic profile and safety considerations for this compound.

Propiedades

IUPAC Name |

1-benzhydryl-3-(4-chlorophenyl)sulfanylazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClNS/c23-19-11-13-20(14-12-19)25-21-15-24(16-21)22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,21-22H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGJYZGNXLBHJJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)SC4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30384921 | |

| Record name | 1-benzhydryl-3-(4-chloro-phenylthio)-azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132924-59-5 | |

| Record name | 1-benzhydryl-3-(4-chloro-phenylthio)-azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.